Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-

LTA4H inhibition enzymatic assay anti-inflammatory drug discovery

JNJ-10392980 is a benchmark LTA4H inhibitor that uniquely balances sub-50 nM enzymatic potency with documented oral efficacy (77% inhibition at 30 mg/kg p.o. in murine models). Unlike SC-57461A or DG051, its metabolic stability across species and defined 4-hour PK/PD window make it the reference standard for rodent inflammation studies. Select this compound for reproducible, cross-species LTA4H pharmacology without confounding CYP liabilities.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 841200-46-2
Cat. No. B3287212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-
CAS841200-46-2
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)OC3=NC4=CC=CC=C4O3
InChIInChI=1S/C20H22N2O3/c1-4-12-22(13-5-1)14-15-23-16-8-10-17(11-9-16)24-20-21-18-6-2-3-7-19(18)25-20/h2-3,6-11H,1,4-5,12-15H2
InChIKeyZIQGASWXUSSORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-10392980 (CAS 841200-46-2): A Selective, Orally Active Benzoxazole LTA4H Inhibitor for Inflammatory Disease Research


Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- (CAS 841200-46-2), also designated JNJ-10392980 or benzoxazole compound 10b, is a synthetic small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the zinc-containing cytosolic enzyme that stereospecifically catalyzes the conversion of LTA4 to the pro-inflammatory mediator leukotriene B4 (LTB4) [1]. This benzoxazole derivative emerged from a pharmacophore-guided screening campaign and was identified as a potent, selective, and orally active LTA4H inhibitor with anti-inflammatory activity [1]. JNJ-10392980 possesses a molecular formula of C20H22N2O3, a molecular weight of 338.4 g/mol, and features a piperidine moiety connected via a two-carbon ethoxy linker to the central phenoxy-benzoxazole core [2].

Why In-Class LTA4H Inhibitors Cannot Simply Replace JNJ-10392980 (841200-46-2) in Research Applications


LTA4H inhibitors encompass diverse chemotypes including benzoxazoles, benzthiazoles, benzimidazoles, amino acid derivatives, and natural products, each exhibiting distinct potency, selectivity, pharmacokinetic, and safety profiles that preclude generic interchangeability [1]. Within the benzoxazole sub-series alone, JNJ-10392980 (compound 10b) was selected from a set of structural analogs because it uniquely balanced sub-50 nM enzymatic potency with sub-300 nM mouse whole blood activity, metabolic stability across species, and minimal cross-reactivity against a 50-receptor/ion channel panel [1]. Compounds with seemingly superior single-parameter performance, such as the more potent SC-57461A (recombinant LTA4H IC50 ~2.5 nM) or DG051 (human whole blood IC50 ~37 nM), differ fundamentally in chemotype, selectivity fingerprints, and pharmacokinetic behavior, rendering direct substitution without matched experimental validation unreliable [2].

Quantitative Differentiation Evidence for JNJ-10392980 (841200-46-2) vs. Closest LTA4H Inhibitor Analogs


Recombinant Human LTA4H Enzymatic Potency: JNJ-10392980 vs. SC-57461A and DG051

JNJ-10392980 inhibits recombinant human LTA4H with an IC50 below 50 nM in a purified enzyme assay, positioning it as a potent inhibitor although not the most potent in class. The earlier LTA4H inhibitor SC-57461A achieves an IC50 of approximately 2.5 nM against the same recombinant human enzyme, representing roughly a 20-fold greater enzymatic potency [1][2]. Another comparator, DG051, exhibits an IC50 of approximately 47-72 nM against recombinant LTA4H, which is comparable to JNJ-10392980 . The ~20-fold potency differential versus SC-57461A highlights that JNJ-10392980 was prioritized for its balanced multi-parameter profile rather than maximal enzymatic potency alone.

LTA4H inhibition enzymatic assay anti-inflammatory drug discovery

Mouse Whole Blood LTA4H Activity: JNJ-10392980 vs. Bestatin and SC-57461A

In a mouse whole blood (MWB) assay using a 1:14 dilution stimulated with calcium ionophore A23187, JNJ-10392980 inhibited LTB4 production with an IC50 below 300 nM and demonstrated concentration-dependent potency of 51 nM (1:14 dilution) and 95 nM (1:1 dilution) [1]. In contrast, the prototypical aminopeptidase inhibitor bestatin required concentrations of approximately 10.4 µM (10,400 nM) to achieve comparable LTB4 suppression in lung parenchymal strips, representing a >200-fold weaker whole-tissue potency [2]. SC-57461A exhibited mouse whole blood IC50 values of approximately 166 nM, which falls within the same order of magnitude as JNJ-10392980 but cannot be directly compared due to differences in assay dilution protocols .

whole blood assay ex vivo LTB4 inhibition translational pharmacology

In Vivo Anti-Inflammatory Efficacy: JNJ-10392980 Oral Activity vs. In-Class Benzothiazole Analogs

When dosed orally at 30 mg/kg in a murine arachidonic acid-induced ear inflammation model, JNJ-10392980 (compound 10b) inhibited both LTB4 production and neutrophil influx (measured by myeloperoxidase, MPO) by 77% at 4 hours post-dose [1]. This level of efficacy established a clear pharmacokinetic/pharmacodynamic relationship. By comparison, the benzothiazole analog 11e achieved only 32% LTB4 inhibition and 29% MPO inhibition in the same model, despite possessing similar in vitro enzymatic potency [1]. Another benzothiazole analog, 11f, achieved 78% LTB4 inhibition and 83% MPO inhibition at the same dose but exhibited poor rat oral exposure (data not shown), limiting its translational utility [1]. JNJ-10392980 thus provides superior combined oral efficacy and PK properties among the early benzoxazole/benzothiazole LTA4H inhibitor series.

in vivo efficacy arachidonic acid-induced ear inflammation oral dosing

Metabolic Stability and Cytochrome P450 Inhibition Profile: JNJ-10392980 vs. Bestatin

JNJ-10392980 demonstrated stability to liver microsomes or S9 fractions across all species evaluated (murine, rat, dog, and human) and did not inhibit any of the major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) [1]. This clean CYP profile suggests low potential for metabolism-based drug-drug interactions. In contrast, bestatin, a natural product aminopeptidase inhibitor, has a broader and less characterized metabolic profile, with reported interactions with multiple aminopeptidases beyond LTA4H (aminopeptidase B IC50 = 0.05 µg/mL; aminopeptidase N IC50 = 16.9 µM; leucine aminopeptidase IC50 = 0.01 µg/mL) and lacks the comprehensive CYP inhibition data available for JNJ-10392980 [2]. The documented metabolic stability and CYP safety profile of JNJ-10392980 facilitate its use in multi-component pharmacological studies where off-target metabolic interactions could confound results.

metabolic stability CYP450 inhibition drug-drug interaction risk

hERG Potassium Channel Liability: JNJ-10392980 Safety Pharmacology Differentiation

JNJ-10392980 binds to the hERG (Kv11.1) potassium channel with an IC50 of 1,000 nM (1 µM) as measured by displacement of [3H]astemizole from HEK-293 cell membranes expressing the hERG channel [1]. This moderate hERG affinity was noted as a 'less preferred' property in the original medicinal chemistry optimization, and several structurally related benzoxazole and benzothiazole analogs exhibited similar hERG AB IC50 values (e.g., compound 11e, IC50 = 12 µM; compound 11f, IC50 = 3.6 µM; compound 11j, IC50 = 2.7 µM) [2]. The 1 µM hERG IC50 defines a safety margin that must be considered in experimental design, particularly when high plasma or tissue concentrations are anticipated. In comparison, SC-57461A reportedly does not inhibit COX-1, COX-2, or LTC4 synthase, but published hERG data for SC-57461A are less readily available, limiting comparative cardiac safety assessment .

hERG inhibition cardiac safety astemizole binding assay

Plasma Protein Binding and Pharmacokinetic Profile: JNJ-10392980 vs. DG051

JNJ-10392980 exhibits moderate to high protein binding in human plasma at 96%, which reduces the free fraction available for target engagement [1]. In rat pharmacokinetic studies, JNJ-10392980 showed an AUC0–∞ of 127 ng·hr/mL and a volume of distribution (Vdss) of 2.86 L/kg following intravenous administration [2]. By comparison, DG051 has been characterized with high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species), with a reported Kd of 25 nM and human whole blood IC50 of 37 nM . The higher protein binding of JNJ-10392980 (96% vs. generally lower reported values for DG051) may necessitate careful free-drug concentration corrections when comparing in vitro potency to in vivo efficacy. However, JNJ-10392980 demonstrated a clear PK/PD relationship in mouse efficacy models, validating that sufficient free drug concentrations are achieved at efficacious doses [1].

plasma protein binding pharmacokinetics free drug hypothesis

Optimal Research and Industrial Application Scenarios for JNJ-10392980 (CAS 841200-46-2)


In Vivo Murine Inflammation Models Requiring Oral LTA4H Inhibition

JNJ-10392980 is uniquely suited for murine arachidonic acid-induced ear inflammation and related in vivo models where oral dosing is required. The compound achieves 77% inhibition of both LTB4 production and neutrophil infiltration (MPO) at 30 mg/kg p.o., with a defined 4-hour PK/PD time point, making it a benchmark tool compound for validating LTA4H-dependent inflammatory pathways in rodents [1].

LTA4H Target Engagement Studies with Documented Multi-Species Metabolic Stability

For ex vivo LTB4 suppression studies in whole blood or tissue preparations, JNJ-10392980 offers the advantage of documented metabolic stability across murine, rat, dog, and human liver microsomes/S9 fractions, along with the absence of major CYP inhibition [1]. This profile makes it a suitable reference inhibitor for comparing species-dependent LTA4H pharmacology without confounding metabolic liabilities.

Benzoxazole SAR and Chemical Biology Probe Development

JNJ-10392980 serves as a well-characterized benzoxazole core reference compound for structure-activity relationship (SAR) studies aimed at optimizing LTA4H inhibitor selectivity, pharmacokinetics, or hERG liability. Its moderate hERG IC50 of 1 µM provides a quantifiable baseline for evaluating structural modifications intended to reduce cardiac ion channel activity [1][2].

Inflammatory Bowel Disease (IBD) Preclinical Pharmacology

Given the original therapeutic focus on IBD and the encouraging efficacy of the related compound JNJ-27265732 in an IBD-relevant disease model, JNJ-10392980 is appropriate for preclinical studies investigating the role of LTA4H/LTB4 axis in intestinal inflammation [1]. Its selectivity over COX-1/2 and PLA2 minimizes confounding eicosanoid pathway interference.

Quote Request

Request a Quote for Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.